5-(4-methoxyphenyl)-2-methylpentan-2-ol
Description
5-(4-Methoxyphenyl)-2-methylpentan-2-ol is a tertiary alcohol characterized by a pentan-2-ol backbone substituted with a 4-methoxyphenyl group at position 5 and a methyl group at position 2. Its molecular formula is C₁₃H₂₀O₂ (molecular weight: 208.30 g/mol). The compound is synthesized via a modified procedure involving mercury(II) trifluoroacetate-mediated hydration of an alkene intermediate, followed by sodium borohydride reduction . Key spectral data include:
- ¹H NMR: δ 7.13 (d, J = 8.6 Hz, 2H), 6.86 (d, J = 8.6 Hz, 2H), 3.82 (s, 3H, OCH₃), 1.23 (s, 6H, CH₃).
- ¹³C NMR: δ 157.7 (C-O), 134.6 (aromatic C), 70.9 (C-OH), 55.3 (OCH₃).
The 4-methoxyphenyl group contributes to π-π stacking interactions in biological systems, while the tertiary alcohol moiety influences steric hindrance and hydrogen-bonding capacity.
Properties
CAS No. |
4586-90-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2-methylpentan-2-ol typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpentan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-2-methylpentan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-ol
- Formula : C₁₅H₂₀OS₂
- Key Features : A dithiolane ring replaces the 4-methoxyphenyl group, introducing sulfur-based electronegativity and conformational rigidity.
- Properties : Lower aqueous solubility compared to the target compound due to the hydrophobic dithiolane and phenyl groups .
4-Methoxy-4-methylpentan-2-ol
- Formula : C₇H₁₆O₂
- Key Features : Methoxy and methyl groups are positioned adjacently at C4, creating steric crowding.
- Properties : Higher polarity than the target compound, enhancing solubility in polar solvents .
5-Chloro-2-methylpentan-2-ol
- Formula : C₆H₁₃ClO
- Key Features : Chlorine substituent at C5 introduces electronegativity but lacks aromaticity.
Physicochemical Properties Comparison
| Compound Name | Molecular Weight | Substituents | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | 208.30 | 4-methoxyphenyl, tertiary alcohol | Moderate in Et₂O/THF | 2.8 |
| 5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-ol | 280.45 | Dithiolane, phenyl | Low in water | 3.5 |
| 4-Methoxy-4-methylpentan-2-ol | 132.20 | Adjacent methoxy/methyl | High in MeOH | 1.2 |
| 5-Chloro-2-methylpentan-2-ol | 136.62 | Chloro, tertiary alcohol | Low in water | 2.1 |
Key Observations :
- The 4-methoxyphenyl group enhances aromatic interactions and moderately increases LogP compared to non-aromatic analogues.
- Tertiary alcohols exhibit lower solubility in water than primary/secondary alcohols due to reduced hydrogen-bonding capacity.
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